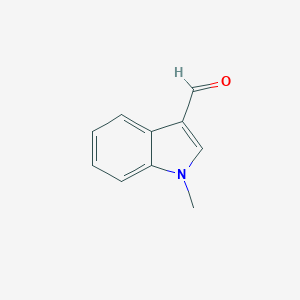

1-Methyl-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

1-methylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-11-6-8(7-12)9-4-2-3-5-10(9)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYBYRKRRGSZCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172483 | |

| Record name | 1-Methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>23.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804220 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

19012-03-4 | |

| Record name | 1-Methylindole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19012-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-indole-3-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019012034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylindole-3-carboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-indole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-1H-INDOLE-3-CARBALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z612E3VMZ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Methyl-1H-indole-3-carbaldehyde via Vilsmeier-Haack Formylation

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 1-Methyl-1H-indole-3-carbaldehyde from N-methylindole. This transformation is a cornerstone of heterocyclic chemistry, primarily achieved through the Vilsmeier-Haack reaction. This document delves into the underlying reaction mechanism, provides a detailed and validated experimental protocol, discusses critical process parameters, and offers expert insights into troubleshooting and optimization. The content is tailored for researchers, chemists, and drug development professionals who require a robust and reproducible method for accessing this vital synthetic intermediate. This compound is a crucial building block for numerous pharmacologically active molecules and functional materials, making its efficient synthesis a topic of significant interest.[1][2]

Introduction: The Strategic Importance of this compound

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The functionalization of this nucleus is key to modulating biological activity. The introduction of a formyl (-CHO) group at the C3 position, the most nucleophilic site of the indole ring, yields indole-3-carbaldehydes. These compounds are exceptionally versatile intermediates.

This compound (also known as 1-Methylindole-3-carboxaldehyde) serves as a precursor for synthesizing a wide range of more complex molecules, including:

-

Inhibitors of Dengue virus protease.

-

Thiazolopyrimidinones as inhibitors of Bcl-2 proteins.

-

Antibacterial indolyl alkenes via Knoevenagel condensation.[1]

-

Quinolinones through multi-component Ugi reactions.[2]

The most reliable and widely adopted method for this synthesis is the Vilsmeier-Haack reaction, which utilizes a combination of a substituted amide (typically N,N-dimethylformamide, DMF) and an acid halide (most commonly phosphoryl chloride, POCl₃) to generate a potent formylating agent.[3][4] This guide will focus exclusively on this field-proven methodology.

The Vilsmeier-Haack Reaction: A Mechanistic Deep Dive

Understanding the reaction mechanism is paramount for troubleshooting and optimizing the synthesis. The process can be logically divided into three distinct stages: formation of the electrophile, electrophilic attack by the indole, and hydrolysis to the final product.

Stage 1: Formation of the Vilsmeier Reagent The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of phosphoryl chloride (POCl₃). This generates a tetrahedral intermediate which subsequently collapses, eliminating a stable dichlorophosphate anion to form the highly electrophilic N,N-dimethyl-α-chloroiminium ion. This ion, often referred to as the Vilsmeier Reagent , is the active formylating species in the reaction.[3][4][5]

Stage 2: Electrophilic Aromatic Substitution The indole ring is an electron-rich heterocycle. The C3 position of N-methylindole possesses the highest electron density, making it the most nucleophilic site. This position readily attacks the electrophilic carbon of the Vilsmeier reagent.[6] This attack disrupts the aromaticity of the indole ring, forming a cationic intermediate. Aromatization is rapidly restored through the loss of a proton, yielding a more stable substituted iminium salt.

Stage 3: Hydrolysis to the Aldehyde The final step occurs during the aqueous work-up. The iminium salt intermediate is readily hydrolyzed by water. This process involves the addition of water to the iminium carbon, followed by proton transfers and the elimination of dimethylamine, ultimately revealing the desired aldehyde functional group.[3][4][6]

Experimental Protocol: A Self-Validating System

This protocol is designed for robustness and reproducibility. Adherence to the described steps, particularly regarding temperature control and anhydrous conditions, is critical for success.

Materials and Reagents

| Reagent | Formula | M.W. | Quantity (for 0.1 mol scale) | Purity/Notes |

| N-Methylindole | C₉H₉N | 131.17 | 13.1 g (0.1 mol) | >98%, use as received |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 70 mL | Anhydrous, <0.005% water |

| Phosphoryl Chloride (POCl₃) | POCl₃ | 153.33 | 10.2 mL (16.9 g, 0.11 mol) | >99%, freshly distilled recommended |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ~40 g for 10% aq. solution | Reagent grade |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~300 mL | Reagent grade, for extraction |

| Brine (Saturated NaCl) | NaCl(aq) | - | ~50 mL | For washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | For drying |

| Crushed Ice | H₂O(s) | 18.02 | ~500 g |

Step-by-Step Methodology

1. Preparation of the Vilsmeier Reagent (in situ):

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, add 40 mL of anhydrous DMF.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

With vigorous stirring, add phosphoryl chloride (10.2 mL, 0.11 mol) dropwise via the dropping funnel over 30-45 minutes. Causality: This addition is highly exothermic; slow addition and efficient cooling are essential to prevent side reactions and control the formation of the reagent. The temperature must be maintained below 10 °C.[7] The solution will turn yellow and may become viscous.

2. Formylation of N-methylindole:

-

In a separate beaker, dissolve N-methylindole (13.1 g, 0.1 mol) in 30 mL of anhydrous DMF.

-

Add this solution dropwise to the cold, stirred Vilsmeier reagent over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 35-40 °C and stir for 1.5-2 hours.[7][8] The mixture will typically become a thick, opaque paste.

3. Reaction Quench and Work-up:

-

Prepare a 1 L beaker containing approximately 500 g of crushed ice.

-

Crucial Step (Reverse Quench): Slowly and carefully add the reaction paste to the crushed ice with vigorous stirring.[8][9] Causality: This "reverse quench" is a critical safety measure. It allows the large volume of ice to absorb the significant heat generated from the violent hydrolysis of excess POCl₃.[9]

-

Once the addition is complete, a clear, often reddish, solution should be obtained.

-

Slowly neutralize the acidic solution by adding a 10% aqueous solution of sodium hydroxide until the pH is ~8-9. The product will precipitate as a light-yellow or tan solid.

4. Isolation and Purification:

-

Extract the aqueous suspension with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with water (1 x 50 mL) and then with brine (1 x 50 mL) to remove residual inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or isopropanol to yield the final product as a crystalline solid.

Data Presentation and Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | [1][2] |

| Molecular Weight | 159.18 g/mol | [1][10] |

| Appearance | Light yellow to orange crystalline powder | [1][2] |

| Melting Point | 70-72 °C | [1][2] |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 10.01 (s, 1H, -CHO), 8.35 (d, 1H), 7.69 (s, 1H), 7.33-7.50 (m, 3H), 3.90 (s, 3H, N-CH₃) | [11] |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 184.43, 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87, 33.69 | [11] |

| Solubility | Insoluble in water | [1][2] |

An expected yield for this reaction, when performed with care, is typically in the range of 85-95%.

Field-Proven Insights & Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Reagents not anhydrous; Vilsmeier reagent hydrolyzed prematurely. 2. Insufficient cooling during additions, leading to side reactions. 3. Incomplete reaction due to insufficient time or temperature. | 1. Use high-purity anhydrous DMF and freshly distilled POCl₃. Ensure all glassware is flame- or oven-dried. 2. Use an efficient ice-salt bath and monitor the internal temperature closely. 3. Ensure the reaction is stirred for the full recommended time at 35-40 °C. Monitor by TLC if necessary. |

| Dark, Oily Product | 1. Reaction temperature was too high, causing decomposition. 2. Incomplete hydrolysis of the iminium intermediate. | 1. Strictly adhere to temperature control protocols. 2. Ensure the pH is basic during work-up and allow sufficient time for hydrolysis to complete. Purify the crude product via column chromatography on silica gel. |

| Difficult Work-up / Emulsion | Formation of finely dispersed solids or salts at the aqueous-organic interface. | Add a small amount of brine to the separatory funnel to help break the emulsion. If necessary, filter the entire biphasic mixture through a pad of Celite to remove interfacial solids before re-separating the layers. |

| Uncontrolled Exotherm during Quench | Adding water/ice to the reaction mixture instead of the reverse. | Never add water to the reaction flask. Always perform a "reverse quench" by adding the reaction mixture to a large excess of ice to safely dissipate the heat of hydrolysis.[9] |

Conclusion

The Vilsmeier-Haack formylation of N-methylindole is a highly efficient, scalable, and reliable method for the synthesis of this compound. A thorough understanding of the reaction mechanism, coupled with meticulous attention to experimental parameters—especially temperature control and anhydrous conditions—ensures a high yield of pure product. The resulting aldehyde is a valuable and versatile platform for the development of novel therapeutics and advanced materials, making this synthetic procedure a fundamental tool for the modern research scientist.

References

-

Kimura, Y. and Matsuura, D. (2013) Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]

-

Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Thieme Chemistry. [Link]

-

Synthesis of Vilsmeier reagent. PrepChem.com. [Link]

-

Vilsmeier reagent. Wikipedia. [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Academy of Sciences. [Link]

-

THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE. J-STAGE. [Link]

-

Vilsmeier–Haack reaction of indole. YouTube. [Link]

-

Vilsmeier–Haack reaction. Wikipedia. [Link]

-

This compound | C10H9NO | CID 87894. PubChem. [Link]

-

INDOLE-3-ALDEHYDE. Organic Syntheses. [Link]

Sources

- 1. 1-Methylindole-3-carboxaldehyde | 19012-03-4 [chemicalbook.com]

- 2. 1-Methylindole-3-carboxaldehyde CAS#: 19012-03-4 [m.chemicalbook.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. benchchem.com [benchchem.com]

- 10. This compound | C10H9NO | CID 87894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to 1-Methyl-1H-indole-3-carbaldehyde: Physicochemical Properties, Reactivity, and Applications

Introduction: 1-Methyl-1H-indole-3-carbaldehyde is a heterocyclic aromatic aldehyde that serves as a pivotal building block in synthetic organic chemistry and medicinal chemistry.[1] The presence of the indole nucleus, a privileged scaffold in drug discovery, combined with the reactive aldehyde functionality, makes this compound a versatile intermediate for the synthesis of a wide array of complex molecules and biologically active compounds.[1][2] Its methylated nitrogen atom at the 1-position enhances specific reactivity pathways compared to its unsubstituted counterpart, indole-3-carbaldehyde. This guide provides a comprehensive overview of its core physicochemical properties, spectral characteristics, chemical behavior, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical and Structural Data

The fundamental identity and physical characteristics of this compound are summarized below. These properties are critical for its handling, reaction setup, and purification.

Identity and Nomenclature

-

Synonyms: 1-Methylindole-3-carboxaldehyde, N-Methylindole-3-aldehyde, 3-Formyl-1-methylindole[5]

-

SMILES String: CN1C=C(C2=CC=CC=C21)C=O[3]

-

InChI Key: KXYBYRKRRGSZCX-UHFFFAOYSA-N[3]

Tabulated Physicochemical Properties

This table provides at-a-glance information for laboratory use.

| Property | Value | Source(s) |

| Appearance | Light yellow to orange or brown crystalline powder/chunks. | [5][6] |

| Melting Point | 70-72 °C | [5][6] |

| Boiling Point | 186-189 °C at 3-4 Torr | [5][6] |

| Solubility | Insoluble in water.[5][6] Soluble in polar organic solvents like DMSO.[7] | |

| Density | ~1.10 g/cm³ (Predicted) | [5][6] |

| Stability | Air sensitive.[5][6] Stable under normal conditions.[8] | |

| Storage | Keep in a dark place, sealed in a dry, room temperature environment.[5][6] |

Analytical Characterization and Spectral Data

Accurate characterization is paramount for verifying the identity and purity of the starting material before its use in synthesis. A combination of spectroscopic methods is typically employed.

Spectroscopic Signature

-

¹H NMR (Proton NMR): The proton nuclear magnetic resonance spectrum provides definitive structural information. In CDCl₃, the key signals are an aldehyde proton singlet around 10.01 ppm, aromatic protons between 7.33-8.35 ppm, and a characteristic N-methyl singlet at approximately 3.90 ppm.[9]

-

¹³C NMR (Carbon NMR): The carbon spectrum in CDCl₃ shows the aldehyde carbonyl carbon at a downfield shift of ~184.4 ppm.[9] The N-methyl carbon appears around 33.7 ppm, with aromatic and indole ring carbons resonating between 109-138 ppm.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong carbonyl (C=O) stretching band from the aldehyde group. Other significant absorptions correspond to C-H stretching and bending of the aromatic and methyl groups.[3][10]

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry typically shows a prominent molecular ion (M⁺) peak corresponding to its molecular weight (m/z ≈ 159). The ESI-MS [M+H]⁺ is observed at 160.[9]

Workflow for Quality Control and Characterization

The following diagram illustrates a standard workflow for the analytical validation of this compound.

Chemical Reactivity and Synthetic Utility

The dual functionality of the indole ring and the aldehyde group dictates the reactivity of this compound, making it a valuable synthon.

Key Reaction Pathways

The aldehyde group readily participates in a variety of condensation and addition reactions. Its utility has been demonstrated in several important name reactions:

-

Knoevenagel Condensation: Reacts with active methylene compounds, such as acetonitriles, to form indolyl alkenes, which have been investigated as antibacterial agents.[5]

-

Henry Reaction: Undergoes microwave or ultrasound-assisted Henry reactions to produce nitroolefins and β-nitroalcohols.[5][6]

-

Ugi Reaction: Serves as the aldehyde component in three-component Ugi reactions for the synthesis of quinolinones.[5][6]

-

Peterson Olefination: Can be used to prepare vinylindoles.[5]

-

Schiff Base Formation: Condenses with primary amines and hydrazides to form Schiff bases, which can act as ligands or possess their own biological activities.[5]

The N-methylation of the indole prevents N-H reactivity (e.g., deprotonation or substitution at the nitrogen), thereby directing reactions to other sites and simplifying product outcomes compared to the parent indole-3-carbaldehyde.

Illustrative Reaction: Knoevenagel Condensation

This diagram shows the general transformation in a Knoevenagel condensation.

Applications in Drug Discovery and Materials Science

The synthetic versatility of this compound translates directly to its application in creating high-value molecules.

-

Antiviral Agents: It is a reactant for synthesizing α-ketoamides that act as inhibitors of the Dengue virus protease, demonstrating antiviral activity in cell cultures.[5][6]

-

Anticancer Research: It is used to prepare thiazolopyrimidinones, which function as inhibitors of Bcl-2 proteins, a key target in cancer therapy.[5][6] The indole scaffold itself is known for its anticancer properties.[1]

-

Antibacterial Agents: As mentioned, derivatives produced via Knoevenagel condensation have shown potential as antibacterial compounds.[5]

-

Polymer Science: It has been used in the preparation of monomers for the synthesis of polymers like poly(3-vinyl-1-methylindole).[5]

-

General Organic Synthesis: It serves as a fundamental building block for accessing more complex heterocyclic systems and natural product analogues.[1]

Experimental Protocols

The following protocols are representative examples for the use and analysis of this compound. Note: These are generalized procedures and should be adapted and optimized based on specific laboratory conditions and substrate scope.

Protocol: Synthesis of an Indolyl Alkene via Knoevenagel Condensation

Objective: To synthesize (Z)-3-(1-methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile, a reaction for which this aldehyde is a known reactant.[5]

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) and thiophene-3-acetonitrile (1.0 eq) in absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of a suitable base, such as piperidine (e.g., 0.1 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate. If so, collect the solid by vacuum filtration.

-

Purification: If the product does not precipitate or requires further purification, concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure product.

-

Characterization: Confirm the structure of the purified product using NMR, IR, and MS, comparing the data to expected values.

Protocol: Purification by Recrystallization

Objective: To purify crude this compound.

Methodology:

-

Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., a mixture of ethanol and water).

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

-

Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat briefly.

-

Filtration: Perform a hot filtration to remove any insoluble impurities (and charcoal, if used).

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

-

Verification: Check the purity of the recrystallized product by measuring its melting point and comparing it to the literature value.

Safety and Handling

Proper handling is essential due to the compound's hazard profile.

-

GHS Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][8]

-

Precautionary Measures:

-

Storage: As it is air-sensitive, store under an inert atmosphere if possible and keep the container tightly closed in a dry, dark place.[5][6][8]

Always consult the full Safety Data Sheet (SDS) before use. [8]

References

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. American Chemical Society. [Link]

-

This compound | C10H9NO | CID 87894. PubChem. [Link]

-

Thermophysical Properties of 1-Methylindole-3-carboxaldehyde. Chemcasts. [Link]

-

1H-Indole-3-carboxaldehyde, 7-methyl-. NIST WebBook. [Link]

-

Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C10H9NO | CID 87894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem-casts.com [chem-casts.com]

- 5. 1-Methylindole-3-carboxaldehyde | 19012-03-4 [chemicalbook.com]

- 6. 1-Methylindole-3-carboxaldehyde CAS#: 19012-03-4 [m.chemicalbook.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. fishersci.com [fishersci.com]

- 9. rsc.org [rsc.org]

- 10. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]

A Comprehensive Spectroscopic Guide to 1-Methyl-1H-indole-3-carbaldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-indole-3-carbaldehyde is a derivative of indole, a prominent heterocyclic scaffold in numerous natural products and pharmacologically active compounds.[1] The strategic placement of a methyl group at the N1 position and a formyl group at the C3 position significantly influences its chemical reactivity and biological profile, making it a valuable building block in organic synthesis.[2] Accurate structural elucidation and purity assessment are paramount for its application in research and drug development. This guide provides a detailed analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The following diagram illustrates the structure and standardized numbering system for this compound.

Caption: A simplified fragmentation pathway for this compound.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound. This data is indispensable for confirming the identity, purity, and structure of this important synthetic intermediate. The detailed analysis and protocols presented in this guide serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and materials science.

References

- Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Supporting Information.

- Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. (n.d.). Supporting Information.

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024). RSIS International. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

1H-Indole-3-carboxaldehyde, 7-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses. Retrieved from [Link]

-

indole-3-aldehyde. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029737). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Indole-3-carbaldehyde. (n.d.). Wikipedia. Retrieved from [Link]

-

This compound. (n.d.). SpectraBase. Retrieved from [Link]

-

1H-Indole-3-carboxaldehyde, 7-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

1H-Indole-3-carboxaldehyde. (n.d.). NIST WebBook. Retrieved from [Link]

-

Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). Semantic Scholar. Retrieved from [Link]

-

Methyl 1H-indole-3-carboxylate. (n.d.). Magritek. Retrieved from [Link]

-

Synthesis and spectral characterization of 2-substituted indole derivatives. (n.d.). ACS Publications. Retrieved from [Link]

-

1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0000466). (n.d.). Human Metabolome Database. Retrieved from [Link]

Sources

The Multifaceted Biological Activities of 1-Methyl-1H-indole-3-carbaldehyde Derivatives: A Technical Guide for Drug Discovery

Foreword

The indole nucleus stands as a "privileged scaffold" in medicinal chemistry, a core structural motif found in a vast array of natural products and synthetic compounds with significant therapeutic potential.[1] Among the diverse family of indole-containing molecules, derivatives of 1-Methyl-1H-indole-3-carbaldehyde have emerged as a particularly promising class of compounds, exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth exploration of these derivatives for researchers, scientists, and drug development professionals. We will delve into their synthesis, diverse biological actions—including antitumor, antimicrobial, antioxidant, anti-inflammatory, and antiviral properties—and the underlying mechanisms of action. This guide is designed to be a practical resource, offering not only a comprehensive overview but also detailed experimental protocols and curated data to facilitate further research and development in this exciting area of medicinal chemistry.

The Indole Scaffold: A Foundation for Diverse Bioactivity

The indole ring system, a bicyclic aromatic heterocycle, is a fundamental building block in numerous biologically active molecules.[2] Its unique electronic properties and the ability to participate in various intermolecular interactions, such as hydrogen bonding and π-π stacking, make it an ideal scaffold for designing molecules that can effectively interact with biological targets. The substituent at the 3-position of the indole ring plays a crucial role in determining the compound's biological activity. The introduction of a carbaldehyde group at this position provides a versatile handle for further chemical modifications, leading to a wide array of derivatives with diverse pharmacological profiles.[3] The methylation at the N1 position of the indole ring can further modulate the physicochemical properties and biological activity of these compounds.

Synthesis of this compound and its Derivatives

The synthesis of this compound is a key step in the preparation of its biologically active derivatives. A common and efficient method involves the N-alkylation of 1H-indole-3-carbaldehyde.[4]

Synthesis of this compound

Protocol:

-

To a mixture of 1H-indole-3-carbaldehyde, anhydrous potassium carbonate (K₂CO₃), and acetonitrile (CH₃CN) in N,N-Dimethylformamide (DMF), add methyl iodide (CH₃I).[4]

-

Heat the resulting mixture to reflux for 16 hours.[4]

-

After cooling to room temperature, filter the mixture.

-

Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvents under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain pure this compound.[4]

Synthesis of this compound Thiosemicarbazone Derivatives

A significant class of biologically active derivatives is the thiosemicarbazones, which are synthesized via a Schiff base condensation reaction.

Protocol:

-

Reflux a mixture of this compound and a substituted thiosemicarbazide in ethanol for a specified period.

-

Cool the reaction mixture and collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol and dry to yield the desired thiosemicarbazone derivative.

This synthetic flexibility allows for the creation of a diverse library of compounds with varying substituents, enabling the exploration of structure-activity relationships.

Antitumor Activity: Targeting the Hallmarks of Cancer

Derivatives of this compound have demonstrated significant potential as anticancer agents, targeting multiple facets of cancer cell biology.

Mechanism of Action

The antitumor activity of these compounds is often attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation by interfering with key signaling pathways that are frequently dysregulated in cancer.

Key Signaling Pathways Targeted by Indole Derivatives:

-

Akt/NF-κB Pathway: Indole derivatives have been shown to inhibit the phosphorylation of Akt, a central kinase in a major cell survival pathway. This inhibition leads to the downregulation of the transcription factor NF-κB, which controls the expression of genes involved in cell proliferation, survival, and inflammation.

-

Cell Cycle Regulation: These compounds can induce cell cycle arrest, often at the G1/S or G2/M phase, by modulating the levels of cyclins and cyclin-dependent kinases (CDKs), the key regulators of cell cycle progression.

-

Apoptosis Induction: By modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, these derivatives can shift the balance towards apoptosis, leading to the demise of cancer cells.

Signaling Pathway of Indole Derivative-Induced Apoptosis

Caption: Simplified signaling pathway of apoptosis induction by this compound derivatives.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of these derivatives is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

| Derivative | Cell Line | IC₅₀ (µM) |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 |

| 2-phenylindole-3-carbaldehyde analog | MCF-7 (Breast) | 10.87 |

| 2-phenylindole-3-carbaldehyde analog | A-549 (Lung) | 6.43 |

IC₅₀: The half-maximal inhibitory concentration.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Experimental Workflow for MTT Assay

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of multidrug-resistant microorganisms poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. This compound derivatives have shown promising activity against a range of bacteria and fungi.[5]

Spectrum of Activity

These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial potency is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Derivative | Microorganism | MIC (µg/mL) |

| 1-methylindole-3-carboxaldehyde hydrazone derivative | Staphylococcus aureus | 6.25 - 100 |

| 1-methylindole-3-carboxaldehyde hydrazone derivative | Methicillin-resistant S. aureus | 6.25 - 100 |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole | Candida albicans | 3.9 |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole | Mycobacterium smegmatis | 3.9 |

Experimental Protocol: Broth Microdilution MIC Assay

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

This compound derivative stock solution (in DMSO)

-

Sterile 96-well microtiter plates

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Prepare two-fold serial dilutions of the test compound in the broth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antioxidant Activity: Quenching Free Radicals

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in various diseases. This compound derivatives can act as antioxidants by scavenging free radicals.

Mechanism of Action

The antioxidant activity of these indole derivatives is often attributed to the ability of the indole ring and its substituents to donate a hydrogen atom or an electron to stabilize free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

This compound derivative solutions of varying concentrations

-

Methanol

-

Positive control (e.g., Ascorbic acid)

Procedure:

-

Reaction Mixture: To a solution of the test compound in methanol, add the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Expanding the Therapeutic Horizon: Anti-inflammatory and Antiviral Activities

Recent research has begun to explore the potential of this compound derivatives in other therapeutic areas.

Anti-inflammatory Activity

Some indole derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[2] For instance, Indole-3-carboxaldehyde has been shown to inhibit the inflammatory response in macrophages.[6]

Antiviral Activity

The indole scaffold is present in several antiviral drugs, and research is ongoing to explore the antiviral potential of this compound derivatives.[1] One study identified a 1-methyl-indole derivative with significant in vitro activity against SARS-CoV-2.[7][8]

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising class of compounds with a wide range of biological activities. Their synthetic tractability allows for the generation of diverse chemical libraries, facilitating the optimization of their therapeutic properties. The compelling antitumor, antimicrobial, antioxidant, anti-inflammatory, and antiviral activities of these compounds underscore their potential for the development of novel therapeutics.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the impact of different substituents on the indole ring and the carbaldehyde-derived moiety will be crucial for designing more potent and selective compounds.

-

Mechanism of Action Elucidation: Further investigation into the precise molecular targets and signaling pathways modulated by these derivatives will provide a deeper understanding of their biological effects and aid in the identification of biomarkers for patient stratification.

-

In Vivo Efficacy and Safety: Promising candidates identified in vitro should be advanced to preclinical in vivo studies to evaluate their efficacy, pharmacokinetics, and safety profiles in relevant animal models.

The continued exploration of this compound derivatives holds great promise for the discovery and development of next-generation drugs to address unmet medical needs in oncology, infectious diseases, and other therapeutic areas.

References

- 1. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial evaluation of indole-containing hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indole‐3‐Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR‐1271‐5p/HDAC9 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 1-Methyl-1H-indole-3-carbaldehyde

Executive Summary

1-Methyl-1H-indole-3-carbaldehyde is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique electronic architecture, arising from the fusion of an electron-rich N-methylated indole nucleus and an electrophilic aldehyde group, confers a versatile and nuanced reactivity profile. This guide provides an in-depth exploration of the chemical behavior of the aldehyde functionality, moving beyond simple reaction lists to explain the underlying principles and causality behind experimental choices. We will dissect key transformations—including synthesis, nucleophilic additions, condensations, redox reactions, and multicomponent assemblies—supported by detailed, field-proven protocols and mechanistic diagrams. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

The Core Scaffold: Synthesis and Electronic Properties

The reactivity of this compound is a direct consequence of its structure. The indole ring system is inherently electron-rich, and the methylation at the N1 position further enhances its electron-donating character compared to the parent indole-3-carbaldehyde. This electronic push influences the aldehyde group, modulating its electrophilicity and reactivity.

The most common and efficient synthesis of this scaffold is the Vilsmeier-Haack formylation of 1-methylindole.[1][2] This reaction introduces the aldehyde group regioselectively at the C3 position, which is the most nucleophilic site of the indole ring.

1.1 Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF). The electron-rich indole then attacks this electrophilic species, leading to formylation after hydrolysis.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

Objective: To synthesize this compound from 1-methylindole.

Materials:

-

1-Methylindole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-neck flask equipped with a dropping funnel and a magnetic stirrer under an inert atmosphere (N₂ or Ar), cool anhydrous DMF in an ice bath to 0-5 °C. Add phosphorus oxychloride dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C. Stir the resulting mixture for an additional 30 minutes at this temperature to form the Vilsmeier reagent.[3]

-

Formylation: Dissolve 1-methylindole in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Hydrolysis: Cool the reaction mixture again in an ice bath. Carefully and slowly quench the reaction by adding a 2 M aqueous solution of NaOH until the mixture is alkaline (pH > 10). This step hydrolyzes the iminium intermediate to the aldehyde and should be performed with caution due to the exothermic nature of the neutralization.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

-

Recrystallization: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a solid.[4]

1.2 Electronic Landscape

The interplay between the electron-donating indole ring and the electron-withdrawing aldehyde group is key. The nitrogen lone pair participates in the aromatic system, increasing electron density at C3. The N-methyl group enhances this effect through induction. The aldehyde's carbonyl group, however, is a potent electrophile. This duality makes the molecule a versatile reactant.

Caption: Electronic properties of the core scaffold.

The Reactivity Landscape of the Aldehyde Functionality

The aldehyde group is the primary site for a host of transformations, serving as an electrophilic handle for carbon-carbon and carbon-heteroatom bond formation.

2.1 Nucleophilic Addition and Condensation Reactions

These reactions are fundamental to extending the molecular framework. The carbonyl carbon is attacked by a nucleophile, leading to an addition product that may subsequently dehydrate.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate), typically catalyzed by a weak base like piperidine or an ammonium salt.[5][6] This reaction is a reliable method for synthesizing electron-deficient alkenes, which are valuable Michael acceptors.[7]

Caption: Workflow for the Knoevenagel Condensation.

Detailed Experimental Protocol: Knoevenagel Condensation

Objective: To synthesize (E)-3-(1-methyl-1H-indol-3-yl)-2-cyanoacrylamide.

Materials:

-

This compound

-

2-Cyanoacetamide

-

Piperidine

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and 2-cyanoacetamide (1.1 eq) in ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.

-

Heating: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 2-4 hours. A precipitate often forms as the product is generated.

-

Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove any unreacted starting materials and catalyst. Dry the product under vacuum to yield the pure Knoevenagel adduct.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product Yield (Typical) |

| This compound | Malononitrile | Piperidine | Ethanol | >90% |

| This compound | Ethyl Cyanoacetate | Piperidine | Ethanol | 85-95% |

| This compound | 2-Cyanoacetamide | Piperidine | Ethanol | >90% |

| Table 1: Representative Knoevenagel Condensation Reactions. |

The Wittig reaction provides unparalleled control for converting aldehydes into alkenes.[8][9] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium salt and a strong base.[10] The nature of the ylide (stabilized or non-stabilized) can influence the stereochemical outcome (E/Z selectivity) of the resulting alkene.[10]

Detailed Experimental Protocol: Wittig Reaction

Objective: To synthesize 3-(vinyl)-1-methyl-1H-indole using methyltriphenylphosphonium bromide.

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) or Potassium tert-butoxide (t-BuOK)

-

Tetrahydrofuran (THF), anhydrous

-

This compound

Procedure:

-

Ylide Generation: In a flame-dried, inert-atmosphere flask, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C. Add n-BuLi (1.05 eq) dropwise. The mixture will turn a characteristic deep orange or yellow color, indicating the formation of the ylide. Allow the mixture to stir at this temperature for 30-60 minutes.

-

Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction: After addition, allow the reaction to warm to room temperature and stir for several hours (or overnight) until TLC analysis indicates complete consumption of the aldehyde.

-

Quenching and Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate. The crude product is purified by flash column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

The Henry reaction is a base-catalyzed C-C bond-forming reaction between the aldehyde and a nitroalkane (e.g., nitromethane).[11] The resulting β-nitro alcohol can be a precursor to β-amino alcohols or nitroalkenes, making it a valuable transformation in the synthesis of pharmacologically relevant molecules.[7]

2.2 Oxidation to 1-Methyl-1H-indole-3-carboxylic Acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid using a variety of standard oxidizing agents. The choice of oxidant depends on the presence of other sensitive functional groups in the molecule. Pinnick oxidation (using sodium chlorite and a scavenger) is a mild and effective method.

Detailed Experimental Protocol: Pinnick Oxidation

Objective: To synthesize 1-Methyl-1H-indole-3-carboxylic acid.

Materials:

-

This compound

-

Sodium chlorite (NaClO₂)

-

Sodium dihydrogen phosphate (NaH₂PO₄)

-

2-Methyl-2-butene

-

tert-Butanol and water (solvent system)

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water. Add 2-methyl-2-butene (a chlorine scavenger, ~4-5 eq).

-

Oxidant Addition: In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water. Add this solution dropwise to the aldehyde solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor by TLC.

-

Workup: Once the reaction is complete, acidify the mixture with 1 M HCl to pH 2-3. This will precipitate the carboxylic acid product.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

2.3 Reduction Pathways

The aldehyde is easily reduced to the primary alcohol using hydride reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is generally preferred for its milder nature and compatibility with protic solvents.

Reductive amination is a powerful one-pot procedure that converts the aldehyde into a primary, secondary, or tertiary amine.[12] The reaction proceeds via the initial formation of an imine (or iminium ion) with an amine, which is then reduced in situ by a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[13]

Caption: General workflow for Reductive Amination.

Detailed Experimental Protocol: Reductive Amination

Objective: To synthesize N-benzyl-1-(1-methyl-1H-indol-3-yl)methanamine.

Materials:

-

This compound

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (catalytic)

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq) in DCE, add benzylamine (1.1 eq) followed by a catalytic amount of acetic acid (e.g., 1-2 drops).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be aware of potential gas evolution.

-

Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

2.4 Application in Multicomponent Reactions (MCRs)

The aldehyde is an excellent substrate for MCRs, which allow for the rapid assembly of complex molecular scaffolds from three or more starting materials in a single pot.[14][15] This atom- and step-economical approach is highly valued in drug discovery. For instance, it can participate in Ugi-type reactions or be used as a key component in the synthesis of complex heterocyclic systems.[7]

Summary and Future Outlook

This compound is far more than a simple intermediate; it is a versatile and powerful tool in the synthetic chemist's arsenal. The aldehyde group, activated by its position on the electron-rich indole nucleus, readily undergoes a wide spectrum of transformations. From robust C-C bond formations like the Knoevenagel, Wittig, and Henry reactions to essential functional group interconversions via oxidation, reduction, and reductive amination, its reactivity is both predictable and exploitable. Its proven utility in complex multicomponent reactions further solidifies its status as a privileged scaffold for the efficient construction of novel chemical entities. Future applications will undoubtedly continue to leverage this reactivity in the fields of materials science, catalysis, and the ongoing quest for new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. orgsyn.org [orgsyn.org]

- 3. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 4. 1H-Indole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-甲基吲哚-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. Henry Reaction [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

role of N-methylation on indole ring electronics

An In-Depth Technical Guide on the Role of N-Methylation on Indole Ring Electronics

Abstract

The indole scaffold is a cornerstone of numerous natural products, pharmaceuticals, and agrochemicals. Its electronic character is fundamental to its reactivity and biological function. A seemingly simple structural modification—methylation of the ring nitrogen (N-1)—profoundly alters these electronic properties. This guide provides an in-depth analysis of the electronic perturbations induced by N-methylation, moving beyond simple descriptions to explain the underlying causality. We will explore the impact on aromaticity, electron density distribution, nucleophilicity, and redox potential, grounding the discussion in mechanistic principles and supporting it with experimental and computational evidence. This document is designed to serve as a technical resource for scientists seeking to understand, predict, and manipulate the behavior of N-methylated indoles in chemical synthesis and drug design.

The Foundational Electronics of the Indole Heterocycle

To appreciate the impact of N-methylation, one must first understand the electronic landscape of the parent indole ring. Indole is an aromatic heterocyclic compound consisting of a benzene ring fused to a pyrrole ring. Its aromaticity arises from a cyclic, planar system of 10 π-electrons, satisfying Hückel's rule (4n+2).

The key feature is the nitrogen atom of the pyrrole ring. The lone pair of electrons on this nitrogen is not localized; it actively participates in the π-system, delocalizing throughout the bicyclic structure. This delocalization is critical as it renders the nitrogen atom non-basic and makes the entire ring system electron-rich, particularly the pyrrole moiety.[1] The C3 position is especially nucleophilic, a consequence of resonance structures that place a formal negative charge at this position. This inherent reactivity makes the C3 position the primary site for electrophilic substitution.[2]

Figure 1: Key resonance contributor of indole, showing delocalization of the nitrogen lone pair and increased electron density at the C3 position.

Electronic Perturbation via N-Methylation

Replacing the hydrogen atom on the indole nitrogen with a methyl group introduces two primary electronic effects:

-

Inductive Effect (+I): The methyl group is an alkyl group, which is electron-donating by induction. It pushes electron density through the sigma bond onto the nitrogen atom. This increases the electron density available from the nitrogen for delocalization into the π-system.

-

Hyperconjugation: This is a secondary, stabilizing interaction involving the overlap of the C-H σ-bonds of the methyl group with the p-orbital of the nitrogen and the adjacent π-system. This also contributes to an overall electron-donating effect.

The cumulative result is that N-methylation enhances the electron-donating capacity of the nitrogen atom, further enriching the entire indole ring system with electron density. This fundamental change has significant and predictable consequences for the molecule's chemical properties and reactivity.

Quantifiable Impacts on Reactivity and Physicochemical Properties

The increased electron density in N-methylindole compared to indole manifests in several measurable ways.

Enhanced Nucleophilicity

With a more electron-rich π-system, N-methylindole is a more potent nucleophile than its unsubstituted counterpart.[3] This is particularly evident in electrophilic substitution reactions. While indole's C3 position is already highly reactive, N-methylation further activates it.

It is crucial to distinguish reaction conditions. In the presence of a strong base, indole can be deprotonated to form the highly reactive indolyl anion, a nucleophile far stronger than neutral N-methylindole. However, under neutral or acidic conditions where the N-H bond remains intact, N-methylindole's inherently higher electron density makes it more reactive toward electrophiles.

Altered Acidity and Basicity

-

Acidity: Unsubstituted indole possesses a weakly acidic proton on the nitrogen (pKa ≈ 17). N-methylation removes this acidic site, rendering the molecule non-protic at the nitrogen position. This is a critical consideration in synthesis, as it precludes reactions that rely on deprotonation of the N-H group.

-

Basicity: The nitrogen lone pair in both indole and N-methylindole is integral to the aromatic system. Consequently, it is not available for protonation, and both molecules are considered non-basic.

Lowered Oxidation Potential

The addition of electron density makes it easier to remove an electron from the molecule. Therefore, N-methylindole is more susceptible to oxidation than indole. This can be quantified by measuring the redox potential using techniques like cyclic voltammetry. Studies have shown that the electrooxidation of N-methylindole occurs at a lower potential than that of many other substituted indoles, leading to the formation of oligomers and polymers.[4][5]

Spectroscopic Signature Changes

The electronic perturbation is clearly observable through spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Position | Indole (¹H) | 1-Methylindole (¹H)[6] | Indole (¹³C)[7] | 1-Methylindole (¹³C)[7] | Causality of Shift |

| N1-CH₃ | - | ~3.76 | - | ~32.8 | Direct signal from the new methyl group. |

| C2 | ~6.49 | ~6.46 | 124.9 | 128.9 | Deshielding due to direct attachment to the more electron-donating N-CH₃ group. |

| C3 | ~7.15 | ~7.09 | 102.2 | 100.9 | Shielding due to increased electron density from the N-CH₃ group. |

| C4 | ~7.61 | ~7.63 | 120.9 | 121.3 | Minor deshielding. |

| C5 | ~7.10 | ~7.17 | 121.9 | 120.8 | Minor shielding. |

| C6 | ~7.03 | ~7.11 | 119.8 | 119.2 | Shielding. |

| C7 | ~7.56 | ~7.26 | 111.1 | 109.3 | Significant shielding due to proximity to the electron-donating N-CH₃ group. |

| C7a | - | - | 128.1 | 128.5 | Minor deshielding. |

| C3a | - | - | 135.7 | 136.9 | Deshielding. |

Note: Exact chemical shifts can vary based on solvent and concentration. The data presented illustrates the general trend.

The upfield (lower ppm) shifts observed for C3 and C7 are direct evidence of increased electron density at these positions, consistent with the inductive effect of the N-methyl group. Conversely, the C2 carbon experiences a downfield shift, reflecting a more complex redistribution of charge.

Experimental and Computational Methodologies

Synthetic Protocol: N-Methylation of Indole

A variety of methods exist for the N-methylation of indoles, ranging from classic protocols using hazardous reagents like methyl iodide to greener, modern alternatives.[8][9] Dimethyl carbonate (DMC) has emerged as a safer and environmentally benign methylating agent.[9][10]

Protocol: N-Methylation of Indole using Dimethyl Carbonate (DMC)

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add indole (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and dimethylformamide (DMF) as the solvent.

-

Reagent Addition: Add dimethyl carbonate (DMC, 3.0 eq) to the suspension.

-

Reaction: Heat the reaction mixture to reflux (approx. 130-140 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the mixture to room temperature. Carefully pour the mixture into ice-cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or tert-butyl methyl ether) three times.[9]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Self-Validation: The success of the reaction is confirmed by ¹H NMR, checking for the disappearance of the N-H proton signal (typically >8.0 ppm) and the appearance of a singlet for the N-CH₃ protons around 3.7 ppm.[6] Purity can be assessed by HPLC or GC-MS.

Workflow for Electronic Property Characterization

A systematic approach is required to compare the electronic properties of indole and its N-methylated derivative.

Figure 2: Experimental and computational workflow for characterizing the electronic effects of N-methylation on indole.

Computational Chemistry Insights

Density Functional Theory (DFT) calculations are powerful tools for corroborating experimental findings.[11][12] By modeling indole and N-methylindole in silico, we can visualize and quantify electronic changes:

-

Natural Bond Orbital (NBO) Analysis: Calculates the charge distribution, providing a numerical value for the electron density on each atom. This can confirm the increased negative charge on the ring system upon methylation.

-

Frontier Molecular Orbital (FMO) Analysis: The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the ease of oxidation. A higher HOMO energy for N-methylindole compared to indole would computationally support its lower oxidation potential.

Implications in Medicinal Chemistry and Biology

Understanding the electronic impact of N-methylation is not merely an academic exercise. It has profound implications in applied science.

-

Drug Development: N-methylation is a common tactic in medicinal chemistry, often referred to as invoking the "magic methyl" effect.[13][14] By altering the electronics, N-methylation can modulate a molecule's binding affinity to a biological target, improve its metabolic stability by blocking N-dealkylation or oxidation at other sites, and enhance its pharmacokinetic profile (e.g., membrane permeability).

-

Biochemical Pathways: While the direct N-methylation of the indole ring of tryptophan is not a primary metabolic route, the broader family of indole-containing biomolecules is subject to extensive methylation. For example, the biosynthesis of melatonin from serotonin involves methylation steps.[15][16] Understanding the fundamental electronic principles of the indole core is essential for studying the enzymes and reactions involved in these pathways.

Conclusion

N-methylation is a subtle but powerful modification that fundamentally alters the electronic character of the indole ring. Through a combination of inductive and hyperconjugative effects, the methyl group enhances the electron-donating nature of the ring nitrogen. This leads to a quantifiable increase in the overall electron density of the π-system, resulting in enhanced nucleophilicity, a lower oxidation potential, and distinctive shifts in spectroscopic signatures. For researchers in synthesis and drug development, a firm grasp of these electronic consequences is essential for the rational design of molecules with tailored reactivity, stability, and biological activity.

References

- Mount, A. R., & Thomson, A. D. (n.d.). Electrooxidation of N-methylindole. Journal of the Chemical Society, Faraday Transactions.

- Mount, A. R., & Thomson, A. D. (n.d.).

- Chong, D. P. (n.d.). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles.

- ResearchGate. (n.d.). Synthesis of N-methylated indoles in one-pot reaction under microwave....

- ResearchGate. (n.d.). 1 H NMR chemical shift assignments for M2 compared with several indole....

- ACS Catalysis. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme.

- Sciencemadness Discussion Board. (2012).

- ACS Publications. (2022).

- ResearchGate. (n.d.).

- MDPI. (n.d.).

- PubMed Central. (2016). Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans.

- ResearchGate. (2024). Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole....

- ResearchGate. (n.d.). N-methylation and O-methylation of indole and phenol respectively using....

- National Institutes of Health. (2022).

- PubMed. (2021).

- PubChem, National Institutes of Health. (n.d.). 1-Methylindole.

- YouTube. (2018). Serotonin and Melatonin Synthesis | Tryptophan Metabolism.

- Wikipedia. (n.d.). Tryptophan.

- The Royal Society of Chemistry. (n.d.).

- SpectraBase. (n.d.). 1-Methyl-1H-indole - Optional[1H NMR] - Chemical Shifts.

- Semantic Scholar. (1990). One-electron oxidation of methoxylated and hydroxylated indoles by azide. 1.

- ResearchGate. (n.d.).

- ACS Publications. (n.d.). Oxidation of tryptophan and N-methylindole by N3.cntdot., Br2.-, and (SCN)2.- radicals in light- and heavy-water solutions: a pulse radiolysis study. The Journal of Physical Chemistry.

- FooDB. (2010). Showing Compound 2(or 3)-methylindole (FDB004302).

- ACS Publications. (n.d.). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry.

- Frontiers. (n.d.).

- RSC Publishing. (n.d.). The nucleophilicity N index in organic chemistry.

- YouTube. (2024).

- ResearchGate. (2024). (PDF) The nucleophilicity N index in organic chemistry.

- MDPI. (2024). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles.

- NCBI Bookshelf, National Institutes of Health. (n.d.). Biochemistry, Serotonin.

- Wikipedia. (n.d.). 1-Methylindole.

- ResearchGate. (2024).

- Master Organic Chemistry. (2012). Nucleophiles and Electrophiles.

- ChemicalBook. (n.d.). 3-Methylindole.

- ChemRxiv. (2023). Computational Insights into the Thermophysical, Conformational and Electronic Properties of Diketopyrrolopyrrole and Isoindigo Based Semiconducting Polymers.

- Sigma-Aldrich. (n.d.). 1-Methylindole.

- ResearchGate. (n.d.). Experimental and computational investigations of new indole derivatives: A combined spectroscopic, SC-XRD, DFT/TD-DFT and QTAIM analysis.

Sources

- 1. Sciencemadness Discussion Board - Methylation of indole? - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Electrooxidation of N-methylindole - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Electrooxidation of N-methylindole - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 6. spectrabase.com [spectrabase.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Tryptophan - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: 1-Methyl-1H-indole-3-carbaldehyde in Knoevenagel Condensation Reactions

Introduction: The Strategic Importance of the Indole Scaffold

The indole nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties and ability to participate in various chemical transformations make it a cornerstone in medicinal chemistry and drug development.[1][2] Specifically, C-3 substituted indoles are of significant interest due to their prevalence in biologically active molecules. The Knoevenagel condensation, a robust and versatile carbon-carbon bond-forming reaction, provides a direct route to functionalize the C-3 position of indole-3-carbaldehydes, leading to a diverse array of α,β-unsaturated systems with significant therapeutic potential.[3][4]

This guide focuses on the application of 1-Methyl-1H-indole-3-carbaldehyde in Knoevenagel condensation reactions. The presence of the N-methyl group serves a dual purpose: it protects the indole nitrogen from participating in side reactions and modulates the electronic properties of the indole ring, influencing the reactivity of the C-3 aldehyde and the characteristics of the final products. Understanding the nuances of this substrate in the Knoevenagel reaction is crucial for researchers aiming to synthesize novel indole-based compounds for applications in oncology, infectious diseases, and beyond.

Reaction Mechanism and Rationale